3-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}propanoic acid
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Overview
Description
3-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is an organic compound with a complex structure that includes a benzoyl group, a fluorophenyl group, and a pyrrol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrol Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Addition of the Fluorophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction using a boron reagent and a palladium catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or fluorophenyl derivatives.
Scientific Research Applications
3-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propionic acid: A simpler analog with similar structural features but lacking the benzoyl and pyrrol groups.
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Properties
Molecular Formula |
C20H16FNO5 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
3-[(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C20H16FNO5/c21-14-9-5-4-8-13(14)17-16(18(25)12-6-2-1-3-7-12)19(26)20(27)22(17)11-10-15(23)24/h1-9,17,25H,10-11H2,(H,23,24)/b18-16+ |
InChI Key |
RGRAKIIAMYJXFU-FBMGVBCBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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